molecular formula C20H26N2O B13683507 3-Methoxy-N,N-bis(phenylmethyl)-4-piperidinamine

3-Methoxy-N,N-bis(phenylmethyl)-4-piperidinamine

Cat. No.: B13683507
M. Wt: 310.4 g/mol
InChI Key: UERXJDUECXDWNN-UHFFFAOYSA-N
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Description

3-Methoxy-N,N-bis(phenylmethyl)-4-piperidinamine is a chemical compound with a complex structure, characterized by the presence of a piperidine ring substituted with methoxy and bis(phenylmethyl) groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-N,N-bis(phenylmethyl)-4-piperidinamine typically involves multi-step organic reactions. One common method includes the alkylation of piperidine with benzyl halides in the presence of a base, followed by methoxylation using methoxy reagents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors can also be considered to enhance the production rate and reduce the reaction time. Purification processes such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-N,N-bis(phenylmethyl)-4-piperidinamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or amines in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidines with various functional groups.

Scientific Research Applications

3-Methoxy-N,N-bis(phenylmethyl)-4-piperidinamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methoxy-N,N-bis(phenylmethyl)-4-piperidinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-methoxy-N,N-bis(phenylmethyl)propanamide
  • N,N-Bis-(3-phenyl-2-propenyl)-3-methoxyaniline

Uniqueness

3-Methoxy-N,N-bis(phenylmethyl)-4-piperidinamine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction profiles, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C20H26N2O

Molecular Weight

310.4 g/mol

IUPAC Name

N,N-dibenzyl-3-methoxypiperidin-4-amine

InChI

InChI=1S/C20H26N2O/c1-23-20-14-21-13-12-19(20)22(15-17-8-4-2-5-9-17)16-18-10-6-3-7-11-18/h2-11,19-21H,12-16H2,1H3

InChI Key

UERXJDUECXDWNN-UHFFFAOYSA-N

Canonical SMILES

COC1CNCCC1N(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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